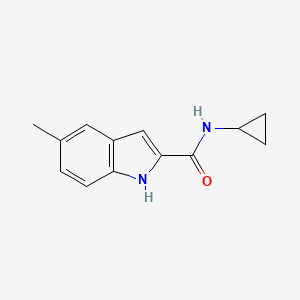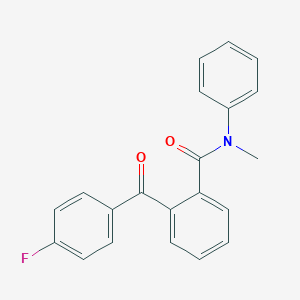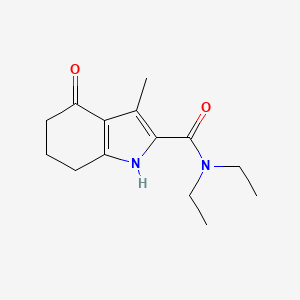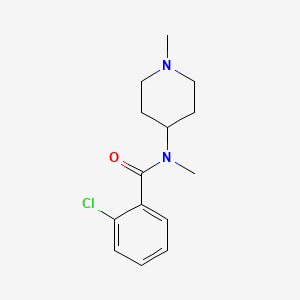
N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide, also known as CPI-169, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. These proteins play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. CPI-169 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mécanisme D'action
N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide works by binding to the bromodomain of BET proteins, which prevents their interaction with acetylated histones and other transcriptional regulators. This, in turn, leads to a decrease in the expression of oncogenes and an increase in the expression of tumor suppressor genes. The precise mechanism of action of N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide is still being investigated, but it is thought to involve the disruption of protein-protein interactions that are critical for the regulation of gene expression.
Biochemical and Physiological Effects:
N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. In preclinical studies, N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide has been shown to inhibit the growth of cancer cells both in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy. N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and enhancing the activity of natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide is its selectivity for the BET family of proteins, which reduces the risk of off-target effects. N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide also has good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, the synthesis of N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide is a complex and challenging process that requires expertise in organic chemistry, and the compound is not yet commercially available. In addition, further research is needed to fully understand the potential side effects of N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide and to optimize its dosing and administration.
Orientations Futures
There are numerous future directions for research on N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide, including the investigation of its potential as a therapeutic agent for various diseases, the optimization of its synthesis and dosing, and the exploration of its mechanism of action. In cancer research, N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide is being investigated as a potential combination therapy with other anti-cancer agents, and as a therapeutic agent for cancers that are resistant to current treatments. In addition, further research is needed to fully understand the role of BET proteins in various diseases and to identify additional small molecule inhibitors that can target these proteins.
Méthodes De Synthèse
The synthesis of N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide involves a multi-step process that begins with the reaction of 5-methyl-1H-indole-2-carboxylic acid with cyclopropylamine to form the corresponding amide. This intermediate is then subjected to a series of chemical reactions, including cyclization and deprotection, to yield the final product. The synthesis of N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide is a challenging process that requires expertise in organic chemistry and careful optimization of reaction conditions.
Applications De Recherche Scientifique
N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide has been the subject of extensive scientific research, with numerous studies investigating its potential as a therapeutic agent for various diseases. In cancer research, N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide has shown promising results as a selective inhibitor of the BET family of proteins, which are involved in the regulation of oncogenes and tumor suppressor genes. Preclinical studies have demonstrated that N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide can inhibit tumor growth and induce apoptosis in a variety of cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer.
Propriétés
IUPAC Name |
N-cyclopropyl-5-methyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-8-2-5-11-9(6-8)7-12(15-11)13(16)14-10-3-4-10/h2,5-7,10,15H,3-4H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHLSAFLHLWBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Fluoro-4-methylbenzoyl)-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7495995.png)
![1-(2,4-Difluorophenyl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B7495997.png)
![N-[(1R,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B7496004.png)
![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7496006.png)
![[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7496013.png)
![1-[2-[(5-tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7496018.png)

![N-[2-(dimethylamino)ethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B7496032.png)


![Dimethyl 5-[(4-acetylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7496072.png)
![2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B7496073.png)

![1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7496077.png)